(+)-CPCA is a synthetic compound classified as a monoamine transporter inhibitor [, , ]. It exhibits a unique pharmacological profile, demonstrating both cocaine-like ("agonist") and cocaine-antagonistic properties [, ]. This dual nature makes (+)-CPCA a promising candidate for further research in the field of addiction treatment.
While specific synthesis methods for (+)-CPCA are not detailed in the provided papers, its structural similarity to cocaine and modafinil suggests that it could be synthesized through a hybrid approach, combining elements of both parent molecules. Research highlighting piperidine-based nocaine/modafinil hybrid ligands supports this possibility [, ].
Animal Models: (+)-CPCA has been extensively studied in rodent models of cocaine addiction. It has shown promise in blocking the locomotor stimulant effects of cocaine, substituting for cocaine in drug discrimination tests, and being self-administered by rats, indicating its potential as a pharmacotherapy for cocaine dependence [, ].
Primate Studies: Research in rhesus monkeys has demonstrated that (+)-CPCA is readily self-administered, but with limited reinforcing properties compared to cocaine [, ]. This suggests that it might possess a lower abuse liability profile compared to cocaine.
Binding Studies: (+)-CPCA displays high affinity for DAT and the norepinephrine transporter (NET) but significantly lower affinity for the serotonin transporter (SERT) compared to cocaine [, , ]. This selectivity profile suggests potential applications in researching and developing treatments for disorders involving dopamine and norepinephrine dysregulation, such as depression and attention deficit hyperactivity disorder (ADHD) [].
Pharmacokinetic Studies: Investigations into the pharmacokinetic properties of (+)-CPCA have revealed a slower onset of action at DAT compared to cocaine, explaining its reduced reinforcing effects in primate models []. This information is crucial for understanding its potential benefits and limitations as a therapeutic agent.
References:[1] Mixed cocaine agonist/antagonist properties of (+)-methyl 4beta-(4-chlorophenyl)-1-methylpiperidine-3alpha-carboxylate, a piperidine-based analog of cocaine. [] Mixed Cocaine Agonist/Antagonist Properties of (+)-Methyl 4β-(4-Chlorophenyl)-1-methylpiperidine-3α-carboxylate, a Piperidine-Based Analog of Cocaine[4] Reinforcing Strength of a Novel Dopamine Transporter Ligand: Pharmacodynamic and Pharmacokinetic Mechanisms[5] Piperidine-based nocaine/modafinil hybrid ligands as highly potent monoamine transporter inhibitors: efficient drug discovery by rational lead hybridization. [] Norepinephrine transporter inhibitors and their therapeutic potential.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6